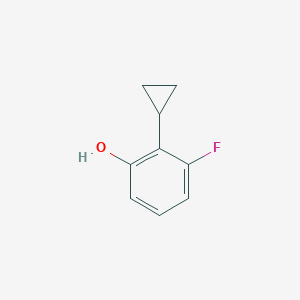
2-Cyclopropyl-3-fluorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-3-fluorophenol (2CP-3FP) is an important organic compound used in a variety of scientific research applications. It is a derivative of phenol, a common aromatic compound, and is known for its unique properties such as high solubility in both water and organic solvents. It is also known to be relatively stable under a variety of conditions.
Aplicaciones Científicas De Investigación
2-Cyclopropyl-3-fluorophenol has a variety of applications in scientific research. It is used in organic synthesis, as a reagent for the synthesis of other organic compounds, as a catalyst for the synthesis of polymers, and as a starting material for the synthesis of pharmaceuticals. Additionally, it has been used in the study of enzyme-catalyzed reactions, and as a probe for the study of enzyme-substrate interactions.
Mecanismo De Acción
2-Cyclopropyl-3-fluorophenol has been shown to act as an inhibitor of several enzymes, including cytochrome P450 enzymes, and as an agonist of certain G-protein coupled receptors. It has also been found to act as a competitive inhibitor of some proteases, such as thrombin and Factor Xa. Furthermore, it has been found to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of several enzymes, including cytochrome P450 enzymes, proteases, and acetylcholinesterase. Additionally, it has been found to act as an agonist of certain G-protein coupled receptors, and to possess anti-inflammatory and anti-oxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Cyclopropyl-3-fluorophenol has several advantages for use in laboratory experiments. It is relatively stable under a variety of conditions, and has high solubility in both water and organic solvents. Additionally, it is relatively easy to synthesize, and can be used in a variety of research applications. However, it is important to note that this compound is a relatively new compound, and its effects on humans and other organisms are not yet fully understood.
Direcciones Futuras
The future of 2-Cyclopropyl-3-fluorophenol is promising, as there are a variety of potential applications for this compound. There is potential for its use in the development of new pharmaceuticals and in the synthesis of polymers. Additionally, there is potential for its use in the study of enzyme-catalyzed reactions and enzyme-substrate interactions. Additionally, there is potential for its use in the development of new compounds with similar properties. Finally, there is potential for its use as an anti-inflammatory and anti-oxidant agent.
Métodos De Síntesis
2-Cyclopropyl-3-fluorophenol can be synthesized via a variety of methods, including the reaction of 2-chloro-3-fluorophenol with cyclopropyl bromide, the reaction of 3-fluorophenol with cyclopropylmagnesium bromide, and the reaction of 3-fluorophenol with cyclopropylmagnesium chloride. The most commonly used method is the reaction of 2-chloro-3-fluorophenol with cyclopropyl bromide, which yields a high yield of this compound in a short amount of time.
Propiedades
IUPAC Name |
2-cyclopropyl-3-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c10-7-2-1-3-8(11)9(7)6-4-5-6/h1-3,6,11H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUXNWORUQPCBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC=C2F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Adamantan-1-yl)phenyl]-3-(4-methylbenzenesulfonyl)urea](/img/structure/B2910289.png)
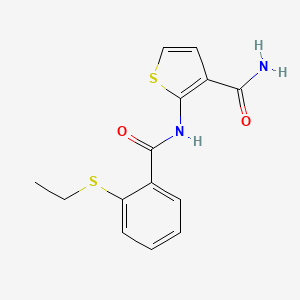
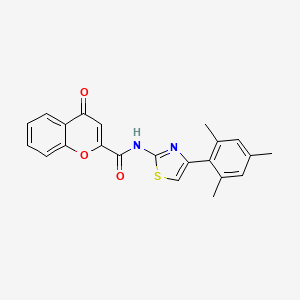
![[(1-cyanocyclopentyl)carbamoyl]methyl 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylate](/img/structure/B2910293.png)
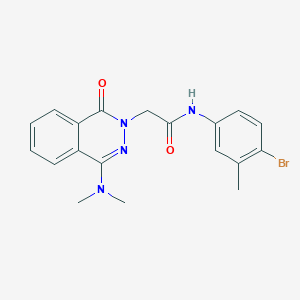

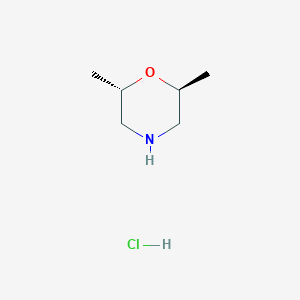
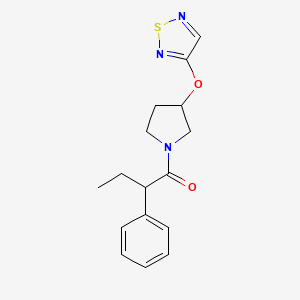
![2-((3-(4-fluoro-3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2910300.png)
![N-(2-methoxyphenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2910301.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2910304.png)
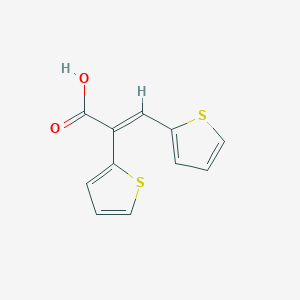
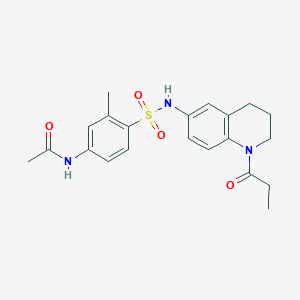
![2-(2,5-dimethylbenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2910310.png)